Oganomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

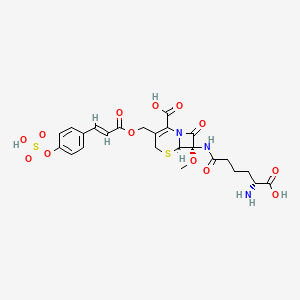

Oganomycin A is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Cancer Research Applications

Mechanism of Action

Oganomycin A primarily functions as an inhibitor of mitochondrial ATP synthase, specifically targeting the F₁F₀-ATPase complex. By blocking proton translocation, it disrupts ATP synthesis, which is crucial for cellular energy metabolism. This inhibition can lead to apoptosis in cancer cells, making it a valuable compound in oncology research.

Case Studies and Findings

- Apoptosis Induction : Studies have demonstrated that this compound can bypass drug resistance mechanisms in cancer cells. For instance, it was shown to trigger apoptosis in drug-resistant HepG2 cells by inhibiting P-glycoprotein activity, a key player in multidrug resistance .

- Hypoxia Response : Research indicates that this compound reduces the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) in tumor cells under hypoxic conditions, suggesting its potential role in targeting metabolic adaptations of tumors .

Antifungal Activity

This compound exhibits significant antifungal properties against various fungal pathogens. Its mechanism involves disrupting mitochondrial functions in fungi, leading to cell death.

Key Findings

- Broad-Spectrum Efficacy : this compound has been effective against multiple strains of fungi, including Candida species and Aspergillus species. Its efficacy is particularly noted against azole-resistant strains .

- In Vitro Studies : In laboratory settings, this compound demonstrated potent antifungal activity against both clinical isolates and reference strains of fungi. The minimal inhibitory concentrations (MICs) were determined through broth microdilution assays, highlighting its potential as a therapeutic agent in treating invasive fungal infections .

Mitochondrial Function Studies

This compound serves as a critical tool for studying mitochondrial bioenergetics and respiratory function.

Applications in Research

- Maximal Capacity Respiration Assays : Researchers utilize this compound to assess ATP-linked respiration in various cell types, including astrocytes and breast cancer cell lines. It aids in quantifying mitochondrial respiration parameters and identifying dysfunctions associated with metabolic diseases .

- Proton Leak Studies : The compound is instrumental in demonstrating proton leak across the mitochondrial membrane, furthering understanding of energy efficiency and metabolic regulation within cells .

Summary Table of Applications

Analyse Des Réactions Chimiques

Retroaldol Degradation

Oligomycin A contains β-hydroxy ketone fragments in the C7–C13 region of the molecule, making it prone to retroaldol degradation under alkaline conditions .

-

Reaction Conditions Oligomycin A undergoes retroaldol degradation when exposed to NaOH in EtOH–H2O or BA(OH)2·8H2O mixtures . Mild conditions, such as K2CO3 and n-Bu4NHSO4 in CHCl3, can also induce retroaldol fragmentation .

-

Fragmentation Sites Retroaldol fragmentation primarily occurs at the 8,9 or 12,13 bonds. In some instances, double retroaldol degradation occurs, leading to the detachment of the C9–C12 fragment .

-

Products The retroaldol degradation of oligomycin A results in non-cyclic derivatives. These derivatives often undergo further transformations of the intermediate aldehydes formed . For example, the reaction with K2CO3 and n-Bu4NHSO4 in CHCl3 yields a product (2) through retroaldol fragmentation of the 8,9 bond . Hydrolysis of the lactone bond after retroaldol fragmentation of the 12,13 bond yields aldehyde 3a .

Chemical Modifications

Oligomycin A can be chemically modified at various positions on its structure .

-

Nitrone Annelation The interaction of oligomycin A with hydroxylamine results in a six-membered nitrone annelated to the antibiotic at positions 3,4,5,6,7 .

-

Pyrazolo[1,5-a]pyridine Conjugation Reacting oligomycin A with 1-aminopyridinium iodide in pyridine leads to pyrazolo[1,5-a]pyridine conjugated to the antibiotic at positions 2 and 3 . This involves addition to the C2–C3 double bond followed by spontaneous oxidation .

NMR Analysis : NMR spectroscopy confirms the structures of these modified compounds, showing that while some segments of the molecule undergo significant changes, others remain similar to the original oligomycin A .

Biological Activity of Derivatives

The biological activity of oligomycin A derivatives varies compared to the parent compound . Retroaldol degradation products generally exhibit:

-

Lower cytotoxicity against human leukemia cells K-562 and colon cancer cells HCT-116 .

-

Reduced activity in inhibiting the growth of Streptomyces fradiae .

Interaction with ATP Synthase

Oligomycin A inhibits ATP synthase by blocking the proton channel, which is essential for transforming ADP to ATP via oxidative phosphorylation .

-

Binding Site Crystal structure analysis reveals that oligomycin A binds to the subunit c10 ring of the yeast mitochondrial ATP synthase . The binding site involves several residues, including Leu53, Ala56, Leu57, and Phe64 .

-

Resistance Mutations in residues such as Gly23 and Gly25 can confer resistance to oligomycin by altering the drug-binding site .

Impact on Cellular Energetics

Oligomycin A significantly impacts cellular energetics by inhibiting mitochondrial ATP production .

-

Mitochondrial Respiration Cells treated with oligomycin A show increased basal oxygen consumption and proton leak, as well as reduced maximal respiration and spare respiration capacity .

-

Oxidative Stress Combining oligomycin A with other compounds can increase the generation of mitochondrial ROS (reactive oxygen species), indicating increased oxidative stress .

Advanced Glycation Endproducts (AGEs) and Oligomycin A

AGEs can intensify proton leak in mitochondria, which is a sign of mitochondrial damage. This effect is similar to that of oligomycin A, suggesting a potential link between AGEs and the drug's impact on mitochondrial function . AGEs can form α-dicarbonyls through retro-aldol fragmentation .

Propriétés

Formule moléculaire |

C24H27N3O13S2 |

|---|---|

Poids moléculaire |

629.6 g/mol |

Nom IUPAC |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23-,24+/m1/s1 |

Clé InChI |

WZUOYYCVBUQXEE-CULMAWHJSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

SMILES isomérique |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |

SMILES canonique |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Synonymes |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.